BenchChemオンラインストアへようこそ!

6-Chloropurine methanesulfonate

Process Chemistry Salt Isolation Purine Purification

Specify 6-Chloropurine methanesulfonate (CAS 88166-56-7) for reliable, scalable synthesis. Unlike the free base or HCl salt, this salt form precipitates as a filterable, non-oily crystalline solid directly from reaction mixtures, overcoming common purification bottlenecks. Its non-hygroscopic nature ensures accurate weighing and stable long-term storage. This is the kilo-scale proven intermediate for N9-substituted purine APIs, enabling direct conversion to the free base under mild conditions for diversifications like Pd-catalyzed aminations.

Molecular Formula C6H7ClN4O3S
Molecular Weight 250.66 g/mol
CAS No. 88166-56-7
Cat. No. B8490932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropurine methanesulfonate
CAS88166-56-7
Molecular FormulaC6H7ClN4O3S
Molecular Weight250.66 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=NC2=C(N1)C(=NC=N2)Cl
InChIInChI=1S/C5H3ClN4.CH4O3S/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H,7,8,9,10);1H3,(H,2,3,4)
InChIKeyJPRSQQXDMHHMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropurine Methanesulfonate (CAS 88166-56-7): Procurement-Grade Salt for Streamlined Purine Chemistry


6-Chloropurine methanesulfonate (CAS 88166-56-7) is the methanesulfonic acid addition salt of 6-chloropurine, a halogenated purine building block central to nucleoside analog synthesis and medicinal chemistry [1]. Distinguished from the free base and other salt forms by its solid-state isolation characteristics from methylene chloride, this salt provides a filterable, crystalline intermediate that can be directly converted to 6-chloropurine free base or aminated to 6-aminopurines under controlled conditions [1]. Its utility spans antiviral nucleoside preparation, kinase inhibitor intermediate synthesis, and carbocyclic nucleoside analog development [2].

Why 6-Chloropurine Free Base or HCl Salt Cannot Automatically Replace the Methanesulfonate in Regulated Synthetic Sequences


Although 6-chloropurine free base (CAS 87-42-3) and its hydrochloride salt (CAS 88166-54-5) share the same purine core, their divergent physical forms during acid-mediated isolation from chlorination mixtures create distinct process bottlenecks. The methanesulfonate and hydrochloride salts both precipitate as filterable solids from methylene chloride, enabling direct isolation; the sulfate salt, by contrast, separates as an oily intractable material that complicates purification [1]. Furthermore, the three salt forms differ quantitatively in synthesis yield and subsequent free-base recovery efficiency [1], meaning that a validated kilo-scale manufacturing route optimized for the methanesulfonate salt—as demonstrated in the industrial preparation of an N-benzylated chloropurine API [2]—cannot be executed interchangeably with the HCl or sulfate congener without re-optimization of isolation, purity, and yield.

6-Chloropurine Methanesulfonate: Quantified Differentiation Evidence Against Closest Analogs


Solid vs. Oily Precipitation: Methanesulfonate Enables Filtration-Based Isolation Where Sulfate Salt Fails

When 6-chloropurine in methylene chloride is treated with strong acids at ice-bath temperature, the physical form of the resulting salt dictates the feasibility of isolation by filtration. The methanesulfonic acid salt precipitates as a light yellow filterable solid, as does the hydrochloride salt (cream-colored solid). In contrast, the sulfuric acid salt separates as an oily material that cannot be collected by filtration and requires additional manipulation [1]. This differential behavior is critical for process scale-up, where solid isolation avoids the yield losses and contamination risks inherent in liquid-liquid separations of intractable oils. The choice of acid directly determines whether the downstream workup is a simple filtration or a complex extraction sequence [1].

Process Chemistry Salt Isolation Purine Purification

Salt Formation Yield and Free-Base Recovery: Quantified Trade-Off Between HCl and Methanesulfonate Routes

The patent examples provide a direct, side-by-side quantitative comparison of the hydrochloride and methanesulfonate salt formation and subsequent conversion to 6-chloropurine free base. Under comparable reaction scales using hypoxanthine as starting material, the hydrochloride salt was obtained in 99% yield (59.3 g from 50 g hypoxanthine), and its aqueous ammonium hydroxide treatment at pH 6.7 returned 6-chloropurine free base in 91% recovery [1]. The methanesulfonate salt was obtained in 78% yield (7.20 g from 5 g hypoxanthine), with free base recovery of 84% by aqueous workup [1]. The 21-percentage-point lower salt-formation yield for methanesulfonate is partly offset by the operational simplicity of using a non-gaseous, liquid acid (methanesulfonic acid) versus HCl gas, which requires bubbling and subsequent nitrogen purging [1].

Synthetic Yield Salt Metathesis 6-Chloropurine Recovery

Pd-Catalyzed Aryl Amination: 6-Chloropurine Nucleosides Require Twice the Catalyst Load of 6-Bromo Analogs

In the first systematic comparison of Pd-catalyzed C–N bond formation on 6-halopurine nucleoside substrates, 6-bromopurine ribo- and 2′-deoxyribonucleosides underwent efficient aryl amination using 5 mol% Pd(OAc)₂ / 7.5 mol% Xantphos with Cs₂CO₃ in toluene at 100°C, yielding 90% product (ribo-derivative, entry 4) [1]. The corresponding 6-chloropurine nucleosides required a doubled catalyst loading of 10 mol% Pd(OAc)₂ / 15 mol% Xantphos to achieve comparable yields (88–92% for silyl-protected substrates, entries 14, 16, 18, 20) [1]. At the lower 5 mol% loading, chloro-substrate yields dropped substantially (e.g., 67% yield with L2, entry 15; 74% with L3 for the ribo-derivative, entry 21), confirming that the C–Cl bond is intrinsically less reactive than C–Br under these catalytic conditions [1]. This catalyst economy difference is a direct consequence of the halogen leaving-group identity and must be factored into cost calculations when 6-chloropurine methanesulfonate is used as the precursor to nucleoside substrates for Pd-mediated diversification.

Cross-Coupling Palladium Catalysis Nucleoside Modification

Kilo-Scale Process Validation: Methanesulfonate Salt Selected for Filtration-Driven API Isolation with Negligible Degradation

A published kilogram-scale pharmaceutical manufacturing process for 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt explicitly selected the methanesulfonate counterion for the final API form [1]. After N-benzylation of 6-chloro-9H-purin-2-amine, the free base in DMA was treated directly with methanesulfonic acid (MsOH), and the target salt was isolated by filtration with negligible degradation [1]. A subsequent recrystallization from DMSO–EtOAc with seeding delivered crystalline API in high yield and purity, despite documented hydrolytic instability of the product in solution [1]. This industrial precedent demonstrates that the methanesulfonate salt form is not merely a laboratory curiosity but a deliberately chosen solid form for scalable, filtration-based isolation—a property that the sulfate salt (oily separation) and, to a lesser extent, the hygroscopic hydrochloride salt cannot replicate under these specific process conditions.

Process Scale-Up API Manufacturing Salt Selection

6-Chloropurine Methanesulfonate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Scalable Synthesis of 6-Substituted Purine Nucleoside Libraries via Pd-Catalyzed Cross-Coupling

Research groups synthesizing 6-aryl- or 6-amino-purine nucleoside libraries for antiviral or anticancer screening should procure 6-chloropurine methanesulfonate as the entry point to the 6-chloropurine scaffold. The salt is directly convertible to 6-chloropurine free base (84% recovery in aqueous workup [1]), which can then be glycosylated and silyl-protected for Pd-catalyzed diversification. Users should budget for the documented 10 mol% Pd(OAc)₂ / 15 mol% Xantphos catalyst loading required for chloro-substrate amination [2], and weigh this against the cost of alternative 6-bromopurine starting materials that require only half the catalyst load. The methanesulfonate salt's solid, non-hygroscopic form facilitates accurate weighing and long-term storage compared to the free base.

Kilo-Scale Manufacture of N9-Benzylated Chloropurine APIs with Filtration-Based Isolation

Process chemistry teams developing scalable routes to N9-substituted 6-chloropurine pharmaceutical intermediates—particularly those requiring a crystalline methanesulfonate API salt for bioavailability or formulation purposes—should specify 6-chloropurine methanesulfonate as both the starting material quality standard and the target counterion. The published kilogram-scale process demonstrates that direct treatment of the benzylated free base in DMA with MsOH, followed by filtration and DMSO–EtOAc recrystallization, yields crystalline API with negligible degradation despite solution-phase hydrolytic instability [3]. This route is incompatible with sulfate counterions due to their oily precipitation behavior [1].

Antiviral Nucleoside Analog Discovery Using the 6-Chloropurine Nucleobase Scaffold

Medicinal chemistry programs targeting RNA viruses—including SARS-CoV and enteroviruses—can use 6-chloropurine methanesulfonate as a reliable source of the 6-chloropurine nucleobase for constructing nucleoside analog libraries. The anti-SARS-CoV activity of 6-chloropurine nucleosides has been demonstrated in plaque reduction and yield reduction assays, with compounds 1 and 11 showing activity comparable to mizoribine and ribavirin [4]. The methanesulfonate salt provides a well-characterized, solid intermediate that streamlines the synthesis of both ribo- and 2′-deoxyribonucleoside derivatives for SAR exploration.

Carbocyclic Nucleoside Analog Synthesis Targeting Glutathione-Dependent Antileukemic Mechanisms

Research groups investigating carbocyclic nucleoside analogs with antileukemic activity through glutathione (GSH) depletion should procure 6-chloropurine methanesulfonate as a precursor to 9-norbornyl-6-chloropurine (NCP) and related bicycle-substituted 6-chloropurines. NCP has demonstrated selective cytotoxicity toward leukemia cell lines (CCRF-CEM), acting through rapid GSH depletion, GST inhibition, and subsequent ER stress-mediated apoptosis [5]. The methanesulfonate salt's solid handling properties and quantitative conversion to 6-chloropurine free base under mild conditions (aqueous workup, pH 6.5–6.7 [1]) make it the preferred input for multi-step carbocyclic nucleoside synthesis.

Quote Request

Request a Quote for 6-Chloropurine methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.